(R)-Methyl 2-hydroxy-3-methylbutanoate
Overview
Description
“®-Methyl 2-hydroxy-3-methylbutanoate” is a chemical compound with the empirical formula C6H12O3 . It is a liquid substance and its molecular weight is 132.16 .
Molecular Structure Analysis
The InChI code for “®-Methyl 2-hydroxy-3-methylbutanoate” is 1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3/t5-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“®-Methyl 2-hydroxy-3-methylbutanoate” is a liquid at room temperature . It has a molecular weight of 132.16 . The compound’s InChI code is 1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3/t5-/m1/s1 .Scientific Research Applications
Wine Flavor Enhancement
Ethyl 2-hydroxy-3-methylbutanoate: has been identified as a potential marker of lactic acid bacteria esterase activity in wines, which suggests that its methyl variant, ®-Methyl 2-hydroxy-3-methylbutanoate , could also contribute to the flavor profile of wines through similar biochemical pathways .
Sensory Characteristics Study
The compound’s impact on the sensory characteristics of wines has been investigated, indicating that ®-Methyl 2-hydroxy-3-methylbutanoate may also be used in sensory analysis research to understand its influence on taste and aroma .
Biochemical Research
Given its role as a marker of esterase activity, ®-Methyl 2-hydroxy-3-methylbutanoate could be used in biochemical research to study enzyme kinetics and bacterial fermentation processes .
Safety And Hazards
“®-Methyl 2-hydroxy-3-methylbutanoate” is classified as an eye irritant (Hazard Classifications: Eye Irrit. 2) . The safety information provided by Sigma-Aldrich includes the following precautionary statements: P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
methyl (2R)-2-hydroxy-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGBMDFJWFIEDF-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447103 | |
Record name | (R)-METHYL 2-HYDROXY-3-METHYLBUTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-hydroxy-3-methylbutanoate | |
CAS RN |
90244-32-9 | |
Record name | (R)-METHYL 2-HYDROXY-3-METHYLBUTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-Methyl 2-hydroxy-3-methylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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